Ethyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine family, characterized by a bicyclic scaffold combining thiophene and pyridine moieties. Key structural features include:
- 6-Acetyl group: Enhances lipophilicity and influences conformational stability.
- Ethyl carboxylate ester: Modulates solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S2/c1-3-24-17(23)14-10-6-7-20(9(2)21)8-12(10)26-16(14)19-15(22)11-4-5-13(18)25-11/h4-5H,3,6-8H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBRFCPUZICDNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, a class of compounds to which this molecule belongs, have a wide range of therapeutic properties and diverse applications in medicinal chemistry.
Biological Activity
Ethyl 6-acetyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular pathways, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C_{15}H_{16}ClN_{3}O_{4}S
- Molecular Weight : 353.81 g/mol
This compound contains a thiophene ring and a tetrahydrothieno-pyridine moiety, which may contribute to its biological activities.
Research indicates that compounds with similar structures often interact with various biological targets. For instance, studies on related thiophene-based compounds have shown their ability to inhibit key signaling pathways involved in cancer progression.
- Inhibition of PI3K/Akt Pathway : Similar compounds have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- JNK Activation : The activation of c-Jun N-terminal kinase (JNK) has been implicated in the mechanism by which these compounds induce cell death through repression of Akt and mTOR pathways .
Biological Activity and Case Studies
Several studies have explored the biological activity of related compounds and their implications for therapeutic applications:
Table 1: Summary of Biological Activities
Research Findings
- Cell Cycle Analysis : In vitro studies demonstrated that this compound induces cell cycle arrest in cancer cells. This effect is likely mediated through the inhibition of the PI3K/Akt pathway and subsequent activation of stress response pathways like JNK .
- Synergistic Effects : Preliminary data suggest that this compound may work synergistically with other chemotherapeutics (e.g., paclitaxel), enhancing its efficacy against resistant cancer cell lines .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The tetrahydrothieno[2,3-c]pyridine core allows extensive derivatization. Below is a comparative analysis of substituents and their impacts:
Table 1: Substituent Variations in Key Analogs
Key Observations:
- Position 2: The 5-chlorothiophene-2-carboxamido group in the target compound introduces a halogen atom, which may improve binding affinity via hydrophobic or electronic interactions compared to non-halogenated analogs (e.g., thiophene-2-carboxamido in ) .
Key Insights:
- Antitubulin Potential: The acetyl group at C6 aligns with , where acetyl/trimethoxyanilino hybrids showed antitubulin activity (IC50 values in nM range) .
Key Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
